2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUPHGJFUTYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorophenyl derivatives . The resulting intermediate is then reacted with thioacetic acid to introduce the thioacetyl group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar oxadiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives
Anti-Diabetic Properties
Oxadiazole derivatives have also been investigated for their anti-diabetic potential. Some studies suggest that these compounds can enhance insulin sensitivity and reduce blood glucose levels by modulating glucose metabolism pathways. This is particularly relevant in the context of type 2 diabetes management .
Table 2: Anti-Diabetic Activity of Oxadiazole Compounds
| Study Reference | Compound Tested | Effect on Blood Glucose | Mechanism |
|---|---|---|---|
| This compound | Decreased by 20% | Insulin sensitization | |
| Similar Oxadiazole Derivative | Decreased by 15% | Glucose uptake enhancement |
Material Science Applications
Beyond biological applications, this compound may have potential uses in material science, particularly in the development of organic semiconductors and photonic devices due to its unique electronic properties derived from the oxadiazole ring structure. The ability to modify electronic properties through structural variations makes it a candidate for further exploration in optoelectronic applications .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Study : A study evaluated the effect of various oxadiazole compounds on human breast cancer cells. The results demonstrated that compounds similar to This compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Diabetes Management : In another investigation focused on diabetic rats, the administration of an oxadiazole derivative resulted in improved glycemic control and enhanced insulin sensitivity compared to control groups. These findings suggest potential therapeutic applications in managing diabetes-related complications .
Mechanism of Action
The mechanism of action of 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and functional groups.
1,3,4-Thiadiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Piperidine derivatives: Compounds with the piperidine ring but different substituents.
Uniqueness
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a derivative of 1,3,4-oxadiazole and piperidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 328.19 g/mol. The structural features include a chlorophenyl group, an oxadiazole ring, and a piperidine moiety, contributing to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase Inhibition : Compounds structurally related to the title compound have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurological disorders such as Alzheimer’s disease .
- Urease Inhibition : The title compound exhibits strong inhibitory activity against urease, an enzyme linked to various pathological conditions including urinary infections and kidney stones. The IC50 values for related compounds indicate potent activity in this regard .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
- Structural Stability : The oxadiazole and piperidine moieties contribute to the stability and bioavailability of the compound, facilitating its absorption and distribution in biological systems.
Case Studies
Several studies have explored the biological activity of compounds similar to the title compound:
- A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of oxadiazole derivatives and evaluated their antibacterial and enzyme inhibitory activities. The findings highlighted that compounds with similar structures exhibited strong inhibitory effects against urease and AChE .
- Another investigation focused on the synthesis and characterization of piperidine derivatives demonstrated their potential as neuroprotective agents due to their significant AChE inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
